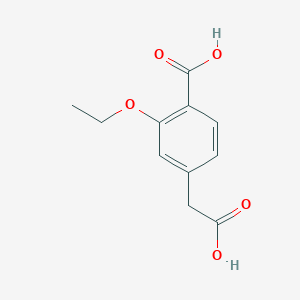

4-(Carboxymethyl)-2-ethoxybenzoic acid

Beschreibung

4-(Carboxymethyl)-2-ethoxybenzoic acid (CAS: 220438-80-2, molecular formula: C₁₁H₁₂O₅, molecular weight: 224.21 g/mol) is a benzoic acid derivative featuring a carboxymethyl group at the 4-position and an ethoxy substituent at the 2-position of the aromatic ring. It exists as a stable white crystalline solid at room temperature, with a melting point of 140–142°C and a predicted pKa of 3.96 ± 0.10 .

Its primary industrial application lies in pharmaceutical synthesis, where it serves as a key intermediate in the production of antidiabetic drugs such as Repaglinide (identified as "Repaglinide EP Impurity B") . The synthesis involves ethylation and esterification steps, starting from precursors like acetylphenone and bromoacetic acid derivatives .

Eigenschaften

IUPAC Name |

4-(carboxymethyl)-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZWZRNYTRQDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176522 | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220438-80-2 | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220438802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(CARBOXYMETHYL)-2-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92FSD7933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid typically involves the carboxymethylation of 2-ethoxybenzoic acid. This can be achieved through a series of reactions, including esterification and subsequent hydrolysis. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the carboxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Carboxymethyl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules:

-

Chemical Reactions:

- It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives that can be utilized in further research.

Biology

- Enzyme Inhibition Studies:

-

Ligand Binding Studies:

- Its ability to act as a ligand in binding studies aids in exploring molecular interactions within biological systems, which is critical for drug development.

Industrial Applications

- Production of Polymers and Resins:

- The compound is utilized in the manufacturing of various polymers and resins due to its functional groups that enhance material properties.

Case Studies and Research Findings

Case Study 1: Synthesis of Repaglinide

A novel synthetic route using this compound has been documented in patent literature. This method emphasizes minimizing impurities during the synthesis process, which is crucial for pharmaceutical applications .

Case Study 2: Fluorescent Properties

Research indicates that derivatives of this compound exhibit fluorescent properties, making them suitable for applications in fluorescence microscopy and imaging techniques in biological research .

Wirkmechanismus

The mechanism of action of 4-(Carboxymethyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Substituent Effects on Reactivity :

- The carboxymethyl group in this compound enhances its bifunctionality, enabling participation in coupling reactions (e.g., amide bond formation) critical for drug synthesis. In contrast, 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid (Imp B) contains an ethoxycarbonyl group, which may hydrolyze under acidic conditions, limiting its stability .

- 4-(tert-Butyl)-2-ethoxybenzoic acid replaces the carboxymethyl with a bulky tert-butyl group, reducing solubility in polar solvents but increasing steric hindrance for selective reactions .

Acidity and Solubility :

- The pKa of this compound (~3.96) is lower than that of 4-hydroxybenzoic acid (pKa ~4.5), indicating stronger acidity due to electron-withdrawing carboxymethyl and ethoxy groups .

- 2-Ethoxybenzoic acid lacks the carboxymethyl group, resulting in lower molecular weight and higher solubility in water compared to the target compound .

Pharmaceutical Relevance :

- While this compound is a recognized impurity in Repaglinide, Imp B (C₁₂H₁₄O₅) is associated with stability challenges in antidiabetic formulations, as detected via LC-MS degradation studies .

Biologische Aktivität

4-(Carboxymethyl)-2-ethoxybenzoic acid (CMEBA) is a benzoic acid derivative with potential applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action. This article reviews the biological properties, mechanisms, and relevant research findings associated with CMEBA.

Chemical Structure and Properties

CMEBA has the chemical formula CHO and a molecular weight of 224.21 g/mol. The structure includes a carboxymethyl group and an ethoxy group attached to a benzoic acid core, contributing to its solubility and reactivity.

Antioxidant Properties

CMEBA exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have shown that compounds with similar structures can scavenge free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

Research indicates that CMEBA may possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This effect could be beneficial in treating conditions such as arthritis and cardiovascular diseases.

Antimicrobial Activity

CMEBA has demonstrated antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential use as a natural preservative or therapeutic agent in infectious diseases.

The biological activity of CMEBA is attributed to its ability to interact with cellular targets, modulating pathways involved in oxidative stress and inflammation. The carboxylic acid group may facilitate interactions with proteins and enzymes, influencing their activity.

Case Studies

- Antioxidant Activity Evaluation : A study assessed the antioxidant capacity of CMEBA using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in DPPH radicals at varying concentrations.

- Anti-inflammatory Study : In vitro experiments demonstrated that CMEBA reduced the secretion of TNF-α in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : CMEBA was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, suggesting its utility in combating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Carboxymethyl and ethoxy groups | Antioxidant, anti-inflammatory |

| 4-Hydroxybenzoic acid | Hydroxy group | Antimicrobial |

| Salicylic acid | Hydroxy and carboxylic groups | Anti-inflammatory |

Q & A

Q. What analytical techniques are recommended for identifying 4-(Carboxymethyl)-2-ethoxybenzoic acid in pharmaceutical impurities?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FT-IR) are standard techniques. LC-MS provides precise mass confirmation (observed [M + H]+ at m/z 179.0635), while FT-IR validates functional groups like carboxylic acid and ethoxy moieties . The compound’s CAS number (220438-80-2) aids in database referencing for spectral comparisons .

Q. How is this compound synthesized in academic settings?

- Methodological Answer : A multi-step synthesis begins with 2-ethoxybenzoic acid derivatives. Key steps include:

- Esterification : Conversion to methyl or ethyl esters using reagents like SOCl₂ or methanol under acidic conditions.

- Functionalization : Introduction of carboxymethyl groups via nucleophilic substitution or coupling reactions.

- Hydrolysis : Acid- or base-mediated cleavage of esters to yield the free carboxylic acid. Evidence from Repaglinide synthesis highlights similar pathways, where ethyl esters are hydrolyzed to final products .

Q. What are the primary challenges in chromatographic separation of this compound from structurally similar impurities?

- Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) resolves co-eluting impurities. Adjusting pH (2.5–3.5) enhances peak symmetry by protonating carboxylic groups. LC-MS/MS in MRM mode (m/z 179 → fragment ions) improves specificity for trace impurity detection .

Advanced Research Questions

Q. How can researchers assess the solid-state and solution stability of this compound under accelerated conditions?

- Methodological Answer :

- Solid-State Stability : Conduct stress testing at 40°C/75% RH for 6 months, monitoring degradation via XRPD (to detect crystallinity changes) and LC-MS (to identify degradation products like decarboxylated derivatives).

- Solution Stability : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 60°C for 72 hours. FT-IR and NMR track functional group alterations, while LC-UV quantifies degradation kinetics .

Q. What role does this compound play in impurity profiling of Repaglinide, and how is it quantified?

- Methodological Answer : As "Impurity A" in Repaglinide, it arises from incomplete ester hydrolysis during synthesis. Quantification involves:

- Sample Preparation : Spiking Repaglinide batches with the impurity (0.1–1.0% w/w) in methanol.

- LC-MS Analysis : Use a calibration curve (R² > 0.999) with LOQ ≤ 0.05%.

- Validation : Assess recovery (98–102%) and precision (RSD < 2%) per ICH guidelines. Structural confirmation via high-resolution MS/MS (e.g., Q-TOF) ensures specificity .

Q. How can computational modeling predict the reactivity of this compound in esterification reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to evaluate electron density at carboxyl and ethoxy groups.

- Reactivity Insights : The carboxymethyl group’s electron-withdrawing effect increases electrophilicity at the benzoic acid core, favoring nucleophilic attacks (e.g., ester formation). Solvent effects (e.g., toluene vs. DMF) are modeled via PCM to predict reaction yields .

Q. What strategies mitigate interference from this compound in metabolite profiling studies?

- Methodological Answer :

- Sample Cleanup : Solid-phase extraction (C18 or mixed-mode cartridges) removes acidic impurities.

- Chromatographic Optimization : Use HILIC columns to separate polar metabolites from the less-polar this compound.

- MS/MS Exclusion Lists : Predefine m/z 179 in mass spectrometers to ignore its fragments during untargeted metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.